n-[4-Methoxy-3-(methylamino)phenyl]acetamide
Description
N-[4-Methoxy-3-(methylamino)phenyl]acetamide is a substituted acetamide derivative characterized by a methoxy group at the 4-position and a methylamino group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence pharmacological activity, solubility, and metabolic stability .
Properties
CAS No. |
67940-01-6 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[4-methoxy-3-(methylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(13)12-8-4-5-10(14-3)9(6-8)11-2/h4-6,11H,1-3H3,(H,12,13) |
InChI Key |
KHWKGYUMZHRENM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxy-3-(methylamino)aniline
- Starting from 4-methoxynitrobenzene, reduction of the nitro group to aniline can be achieved by catalytic hydrogenation or chemical reduction (e.g., iron/HCl).
- Selective methylation of the amino group at the 3-position can be accomplished using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide under basic conditions.
- Careful control of reaction conditions is required to avoid over-methylation or side reactions.
Acetylation to Form this compound
Typical Acetylation Procedure
- The substituted aniline is dissolved in an inert solvent such as dichloromethane or acetone.
- Acetyl chloride or acetic anhydride is added dropwise at low temperature (0 to 5 °C) with stirring.
- A base such as triethylamine or pyridine is used to scavenge the generated hydrochloric acid.
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
- Workup involves aqueous washes, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
- The crude product is purified by recrystallization or chromatography.
Alternative Synthetic Routes and Advanced Methods
Coupling Using Carbodiimide-Mediated Amide Bond Formation
- A method analogous to the preparation of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide involves coupling the substituted amine with an activated carboxylic acid derivative using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
- The reaction is typically performed in anhydrous dichloromethane or dimethylformamide under nitrogen atmosphere at low temperature followed by room temperature stirring for 24 hours.
- Workup involves acid-base washes, drying, solvent removal, and recrystallization.
- This method can yield up to 76% product with high purity and is suitable for sensitive substituents.
Protection and Deprotection Strategies
- To selectively introduce the methylamino group, protection of the aniline nitrogen using tert-butyloxycarbonyl (BOC) groups can be employed.
- After methylation and acetylation steps, the protecting group is removed under acidic conditions.
- This strategy is common in complex N-phenylacetamide syntheses to prevent side reactions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|---|
| Direct Acetylation | 4-Methoxy-3-(methylamino)aniline | Acetyl chloride or acetic anhydride, base | 0-25 °C, 4-24 h | Simple, straightforward | 70-90% |
| Carbodiimide Coupling | 4-Methoxy-3-(methylamino)aniline + acetic acid derivative | EDCI·HCl, DMAP, dichloromethane, N2 | 0 °C to RT, 24 h | Mild, high purity | ~76% |
| Protection-Methylation-Deprotection | 4-Methoxyaniline | BOC2O, methylating agents, acid | Multi-step | Selective substitution | Variable |
Analytical and Purification Considerations
- The product is typically characterized by proton nuclear magnetic resonance spectroscopy, carbon-13 NMR, infrared spectroscopy, and mass spectrometry.
- Typical proton NMR signals include amide NH at ~9-10 ppm, aromatic protons between 6.5-7.5 ppm, methoxy singlet near 3.7 ppm, and methylamino protons around 2.5-3.0 ppm.
- Purification is generally achieved by recrystallization from ethyl acetate or chromatography on silica gel or alumina.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-[4-Methoxy-3-(methylamino)phenyl]acetamide can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: n-[4-Methoxy-3-(methylamino)phenyl]acetamide is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of analgesic and anti-inflammatory drugs. Its structure is similar to that of known pharmaceuticals, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of n-[4-Methoxy-3-(methylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-[4-Methoxy-3-(methylamino)phenyl]acetamide can be contextualized by comparing it to analogs with variations in substituents, backbone structure, or functional groups. Below is a detailed analysis:
Structural Analogs and Their Properties
Table 1: Key Structural Analogs and Comparative Data
Physicochemical Properties
- Lipophilicity: The benzylamino-substituted analog (LogP = 2.27) is more lipophilic than the methylamino derivative, likely improving membrane permeability but reducing aqueous solubility . The methoxy group in the target compound balances hydrophilicity and lipophilicity, making it suitable for diverse pharmacological applications.
Biological Activity
N-[4-Methoxy-3-(methylamino)phenyl]acetamide, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CC(=O)NC1=CC(=C(C=C1)OC)NC
- InChIKey : KHWKGYUMZHRENM-UHFFFAOYSA-N
The compound features a methoxy group and a methylamino group attached to a phenyl ring, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related aryl thiazolone derivatives have shown promising antibacterial effects against various bacterial strains, with inhibition rates exceeding 80% at certain concentrations .
| Compound | Bacterial Strain | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|---|
| 4e | S. aureus | 80.69 | 50 |
| 4g | K. pneumoniae | 79.46 | 50 |
| 4h | K. pneumoniae | 77.52 | 50 |
This suggests that the methoxy and methylamino substitutions may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs can induce apoptosis in cancer cell lines. For instance, one study reported a significant increase in annexin V-FITC positive apoptotic cells in MDA-MB-231 breast cancer cells treated with related compounds, indicating effective pro-apoptotic activity .
The following table summarizes the findings related to apoptosis induction:
| Compound | Cell Line | Apoptosis Induction (%) | Control Comparison (%) |
|---|---|---|---|
| 4e | MDA-MB-231 | 22.04 | +22-fold |
| Control | MDA-MB-231 | 0.18 | - |
Enzyme Inhibition
This compound has been studied for its potential to inhibit carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor progression and metastasis. The IC values reported for related compounds indicate strong selectivity for CA IX over CA II, suggesting a targeted therapeutic approach for cancer treatment .
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized various benzenesulfonamide derivatives, including those similar to this compound, and evaluated their biological activities. The most active derivative showed significant inhibition of CA IX with an IC of approximately 10.93 nM .
- Antibacterial Studies : The antibacterial efficacy of thiazole-containing compounds was tested against multiple bacterial strains, revealing that certain derivatives exhibited superior activity compared to traditional antibiotics .
Q & A
Basic: What are the recommended synthetic routes for N-[4-Methoxy-3-(methylamino)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For example:
- Step 1: Start with a nitro precursor (e.g., 4-methoxy-3-nitroaniline) and perform acetylation using acetic anhydride in pyridine to protect the amine group .
- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite.
- Step 3: Introduce the methylamino group via reductive alkylation with formaldehyde and sodium cyanoborohydride .
- Purification: Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC or TLC .
Basic: What analytical techniques are used for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and methylamino/acetyl groups. For example, the methoxy group typically appears as a singlet near δ 3.8 ppm .
- Infrared Spectroscopy (IR): Detect characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C₁₀H₁₄N₂O₂: 205.0978) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry, if crystallizable .
Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from impurities or tautomerism. Strategies include:
- Cross-Validation: Compare NMR/IR/MS data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Deuterium Exchange: Identify labile protons (e.g., NH or OH) by dissolving the compound in D₂O and re-running NMR .
- Multi-Dimensional NMR: Use HSQC or HMBC to resolve overlapping signals in crowded spectra .
- Database Consistency: Cross-reference with PubChem or academic literature to verify expected peaks .
Advanced: How to design experiments to assess the compound's metabolic stability in vitro?
Methodological Answer:
- Hepatic Microsomal Assay: Incubate the compound with liver microsomes (human/rat) and NADPH. Sample at intervals (0, 15, 30, 60 min) .
- Analytical Method: Use HPLC-MS to quantify parent compound degradation. Calculate half-life (t₁/₂) using first-order kinetics .
- Control Experiments: Include inhibitors (e.g., 1-aminobenzotriazole for CYP450) to identify metabolic pathways .
- Data Interpretation: Compare t₁/₂ with reference compounds (e.g., verapamil) to rank metabolic stability .
Basic: What are the optimal storage conditions for this compound?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .
- Solubility Considerations: If stored in solution (e.g., DMSO), aliquot to minimize freeze-thaw cycles and test for precipitation .
Advanced: How to address conflicting bioactivity results in different assay systems?
Methodological Answer:
- Assay Optimization: Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. Check for off-target effects via counter-screening .
- Solubility Checks: Verify compound solubility in assay buffers using dynamic light scattering (DLS) .
- Metabolite Interference: Use LC-MS to identify degradation products that may alter activity .
- Statistical Analysis: Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD): Simulate binding to plasma proteins (e.g., albumin) to predict bioavailability .
- Docking Studies: Model interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger .
Basic: How to confirm the absence of toxic byproducts during synthesis?
Methodological Answer:
- LC-MS Purity Analysis: Monitor reaction crude for side products (e.g., unreacted intermediates) .
- Residual Solvent Testing: Use GC-MS to detect traces of pyridine or DMF, ensuring compliance with ICH Q3C guidelines .
- Elemental Analysis: Confirm C/H/N ratios match theoretical values to rule out persistent impurities .
Advanced: What strategies mitigate oxidation of the methylamino group during long-term studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
